Cas no 19764-60-4 (N-1-(aminomethyl)butyl-N,N-dimethylamine)

N-1-(aminomethyl)butyl-N,N-dimethylamine 化学的及び物理的性質
名前と識別子
-
- N2,N2-Dimethylpentane-1,2-diamine
- N-[1-(Aminomethyl)butyl]-N,N-dimethylamine
- 2-N,2-N-dimethylpentane-1,2-diamine
- Albb-004292
- N~2~,N~2~-dimethyl-1,2-pentanediamine
- N~2~,N~2~-dimethyl-1,2-pentanediamine(SALTDATA: FREE)
- LS-01596
- 19764-60-4
- DTXSID10588485
- STK503077
- 1,2-Pentanediamine, N2,N2-dimethyl-
- N2,N2-Dimethyl-1,2-pentanediamine
- AKOS000139452
- MFCD09733444
- A880027
- SCHEMBL10405921
- N~2~,N~2~-dimethylpentane-1,2-diamine
- AKOS016053452
- (1-aminopentan-2-yl)dimethylamine
- N-1-(aminomethyl)butyl-N,N-dimethylamine
-
- MDL: MFCD09733444
- インチ: InChI=1S/C7H18N2/c1-4-5-7(6-8)9(2)3/h7H,4-6,8H2,1-3H3
- InChIKey: PLHKKHOLOZDWIB-UHFFFAOYSA-N
- SMILES: CCCC(CN)N(C)C
計算された属性
- 精确分子量: 130.14700
- 同位素质量: 130.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 4
- 複雑さ: 61.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 29.3Ų
じっけんとくせい
- 密度みつど: 0.8±0.1 g/cm3
- Boiling Point: 152.7±8.0 °C at 760 mmHg
- フラッシュポイント: 43.1±13.1 °C
- PSA: 29.26000
- LogP: 1.37570
- じょうきあつ: 3.5±0.3 mmHg at 25°C
N-1-(aminomethyl)butyl-N,N-dimethylamine Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- HazardClass:IRRITANT
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-1-(aminomethyl)butyl-N,N-dimethylamine 税関データ
- 税関コード:2921290000
- 税関データ:
China Customs Code:
2921290000Overview:
2921290000. Other acyclic polyamines and their derivatives and their salts. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921290000 other acyclic polyamines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
N-1-(aminomethyl)butyl-N,N-dimethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | LS-01596-1G |
(1-aminopentan-2-yl)dimethylamine |
19764-60-4 | >95% | 1g |
£336.00 | 2025-02-08 | |
Ambeed | A663176-5g |
N2,N2-Dimethylpentane-1,2-diamine |
19764-60-4 | 95+% | 5g |
$365.0 | 2024-08-03 | |
1PlusChem | 1P002BEN-1g |
1,2-Pentanediamine, N2,N2-dimethyl- |
19764-60-4 | 95% | 1g |
$43.00 | 2024-06-17 | |
Key Organics Ltd | LS-01596-5G |
(1-aminopentan-2-yl)dimethylamine |
19764-60-4 | >95% | 5g |
£761.00 | 2025-02-08 | |
TRC | A618143-1g |
N-[1-(aminomethyl)butyl]-N,N-dimethylamine |
19764-60-4 | 1g |
$ 80.00 | 2022-05-31 | ||
TRC | A618143-100mg |
N-[1-(aminomethyl)butyl]-N,N-dimethylamine |
19764-60-4 | 100mg |
$ 50.00 | 2022-05-31 | ||
TRC | A618143-500mg |
N-[1-(aminomethyl)butyl]-N,N-dimethylamine |
19764-60-4 | 500mg |
$ 65.00 | 2022-05-31 | ||
abcr | AB218020-1g |
N2,N2-Dimethyl-1,2-pentanediamine, 95%; . |
19764-60-4 | 95% | 1g |
€94.10 | 2024-04-18 | |
A2B Chem LLC | AB07295-1g |
N-[1-(Aminomethyl)butyl]-n,n-dimethylamine |
19764-60-4 | 95% | 1g |
$35.00 | 2024-04-20 |
N-1-(aminomethyl)butyl-N,N-dimethylamine 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
N-1-(aminomethyl)butyl-N,N-dimethylamineに関する追加情報
Introduction to N-1-(aminomethyl)butyl-N,N-dimethylamine (CAS No. 19764-60-4)
N-1-(aminomethyl)butyl-N,N-dimethylamine, a compound with the chemical formula C₇H₁₇N, is a significant amine derivative widely utilized in the field of pharmaceuticals and chemical research. This compound, identified by its CAS number 19764-60-4, has garnered considerable attention due to its versatile applications and the growing body of research surrounding its properties and potential uses.
The molecular structure of N-1-(aminomethyl)butyl-N,N-dimethylamine features a primary amine group attached to a butyl chain, which is further substituted with two methyl groups. This configuration imparts unique chemical characteristics that make it valuable in various synthetic processes. The presence of both primary and secondary amine functionalities allows for diverse chemical interactions, making it a versatile intermediate in organic synthesis.
In recent years, the pharmaceutical industry has shown increasing interest in this compound due to its potential role as a building block for more complex molecules. Its ability to form stable complexes with other organic compounds has opened new avenues for drug development. Specifically, researchers have been exploring its utility in the synthesis of novel bioactive molecules that could have therapeutic implications.
One of the most promising applications of N-1-(aminomethyl)butyl-N,N-dimethylamine is in the field of medicinal chemistry. The compound’s ability to act as a chiral auxiliary or a ligand in catalytic systems has been extensively studied. For instance, it has been used in asymmetric synthesis to produce enantiomerically pure compounds, which are crucial for many pharmaceutical applications. The growing demand for enantiomerically pure drugs underscores the importance of such versatile intermediates.
Recent studies have also highlighted the compound’s role in polymer chemistry. The amine groups in its structure allow it to participate in polymerization reactions, leading to the development of novel polymers with enhanced properties. These polymers could find applications in various industries, including biomedicine and materials science. The ability to modify polymer backbones using N-1-(aminomethyl)butyl-N,N-dimethylamine opens up new possibilities for creating materials with tailored functionalities.
The compound’s solubility profile is another area of interest. Being highly soluble in both water and organic solvents, it can be easily incorporated into various reaction systems. This property makes it an attractive choice for industrial applications where compatibility with different solvents is essential. Additionally, its stability under various conditions enhances its utility in long-term storage and transportation.
In the realm of drug discovery, N-1-(aminomethyl)butyl-N,N-dimethylamine has been investigated for its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its structural flexibility allows chemists to modify its backbone or side chains to create molecules with specific biological activities. For example, derivatives of this compound have been explored as potential inhibitors of enzyme targets implicated in various diseases.
The environmental impact of using N-1-(aminomethyl)butyl-N,N-dimethylamine as an intermediate has also been assessed. Studies have shown that it can be efficiently degraded under controlled conditions, minimizing environmental persistence. This aspect is crucial for ensuring sustainable practices in pharmaceutical manufacturing and chemical synthesis.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Advances in synthetic methodologies have improved the efficiency and yield of these processes, making it more cost-effective for industrial-scale production. The development of greener synthetic routes further enhances its appeal by reducing waste and energy consumption.
The role of computational chemistry in understanding the behavior of N-1-(aminomethyl)butyl-N,N-dimethylamine cannot be overstated. Molecular modeling techniques have provided valuable insights into its interactions with other molecules, helping researchers design more effective synthetic strategies and predict its behavior in different environments. These computational tools are indispensable in modern drug discovery and materials science.
In conclusion, N-1-(aminomethyl)butyl-N,N-dimethylamine (CAS No. 19764-60-4) is a multifaceted compound with significant potential across multiple industries. Its unique chemical properties make it invaluable as an intermediate in pharmaceutical synthesis, polymer chemistry, and materials science. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation and progress in these fields.
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